molecular formula C13H15BrN2O3S B345786 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole CAS No. 442554-58-7

1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole

Cat. No. B345786
CAS RN: 442554-58-7
M. Wt: 359.24g/mol
InChI Key: GLHUGGMFTZYSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole, also known as BSKI, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized through a multi-step process involving the reaction of various starting materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole involves its ability to inhibit specific enzymes and pathways involved in cell division and proliferation. Specifically, this compound has been found to inhibit the activity of the enzyme Aurora kinase A, which is involved in the regulation of cell division. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, this compound has been found to have anti-oxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole in lab experiments is its specificity for Aurora kinase A, which makes it a useful tool for studying the role of this enzyme in cell division and proliferation. Additionally, this compound has been found to have low toxicity in animal studies, which makes it a relatively safe compound to use in lab experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research involving 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, research is needed to explore the potential applications of this compound in the treatment of other diseases beyond cancer, such as arthritis and cardiovascular disease.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. Its ability to inhibit specific enzymes and pathways involved in cell division and proliferation make it a useful tool for studying these processes. Additionally, its anti-inflammatory and anti-oxidant properties may make it useful in the treatment of other diseases. Further research is needed to explore the full potential of this compound and its analogs in scientific research and therapeutic applications.

Synthesis Methods

The synthesis of 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole involves multiple steps, beginning with the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-isopropylimidazole in the presence of a base such as triethylamine. This reaction produces an intermediate product, which is then further reacted with sodium hydride and a halogenated alkylating agent to produce the final product.

Scientific Research Applications

1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell division and proliferation. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.

properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)12-8-10(14)4-5-11(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHUGGMFTZYSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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